molecular formula C8H4FIN2O2 B3163707 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid CAS No. 885521-55-1

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid

Cat. No.: B3163707
CAS No.: 885521-55-1
M. Wt: 306.03 g/mol
InChI Key: INBINBFNIPSMTG-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclization: Formation of the indazole ring through cyclization reactions.

    Halogenation: Introduction of fluorine and iodine atoms to the indazole ring.

    Carboxylation: Addition of a carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole-6-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-Iodo-1H-indazole-6-carboxylic acid: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    1H-indazole-6-carboxylic acid: Lacks both fluorine and iodine atoms, serving as a simpler analog for comparison.

Uniqueness

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and biological interactions. This dual halogenation can enhance its potential for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBINBFNIPSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
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4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
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Reactant of Route 6
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid

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